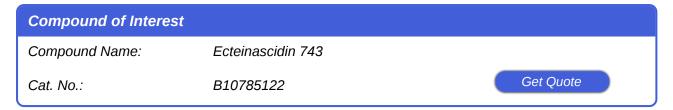


Ecteinascidin 743: A Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

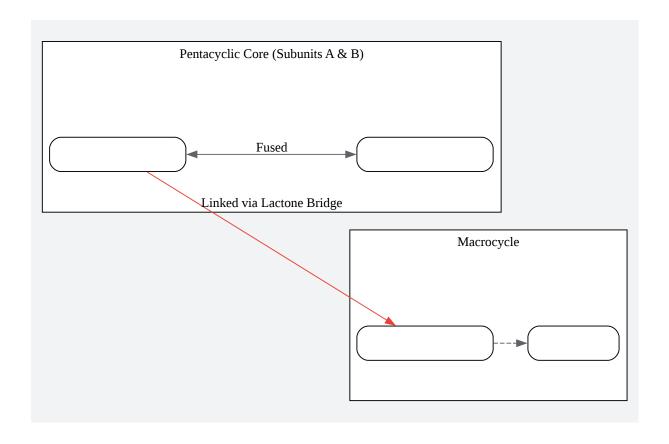
Ecteinascidin 743 (ET-743), known commercially as Trabectedin or Yondelis®, is a potent marine-derived antitumor agent that has garnered significant attention in the scientific community.[1][2][3] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, this complex natural product exhibits remarkable cytotoxic activity against a range of cancer cell lines.[1][2] Its intricate molecular architecture and unique mechanism of action have made it a compelling target for total synthesis and a subject of extensive research in medicinal chemistry and oncology. This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches toward Ecteinascidin 743, tailored for professionals in drug development and chemical research.

Chemical Structure

Ecteinascidin 743 possesses a complex and unique molecular structure characterized by three fused tetrahydroisoquinoline rings, designated as subunits A, B, and C.[1] The core of the molecule is a pentacyclic system formed by the fusion of the A and B subunits. A distinctive feature of ET-743 is the presence of a 10-membered lactone bridge that connects to the pentacyclic core, adding to the molecule's conformational rigidity and steric complexity. This intricate three-dimensional arrangement is crucial for its biological activity.



The chemical formula of **Ecteinascidin 743** is C₃₉H₄₃N₃O₁₁S, and its molecular weight is 761.84 g/mol . The molecule features eight stereogenic centers, contributing to its chirality and specificity in biological interactions.



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Figure 1: Conceptual Diagram of the Ecteinascidin 743 Molecular Architecture.

Total Synthesis of Ecteinascidin 743

The scarcity of **Ecteinascidin 743** from its natural source has spurred significant efforts in the field of synthetic organic chemistry to develop efficient and stereoselective total syntheses. Several research groups have reported successful total syntheses, with the approaches of E.J. Corey and Tohru Fukuyama being particularly notable. These syntheses are characterized by their innovative strategies for constructing the complex polycyclic framework and controlling the numerous stereocenters.



Key Synthetic Strategies

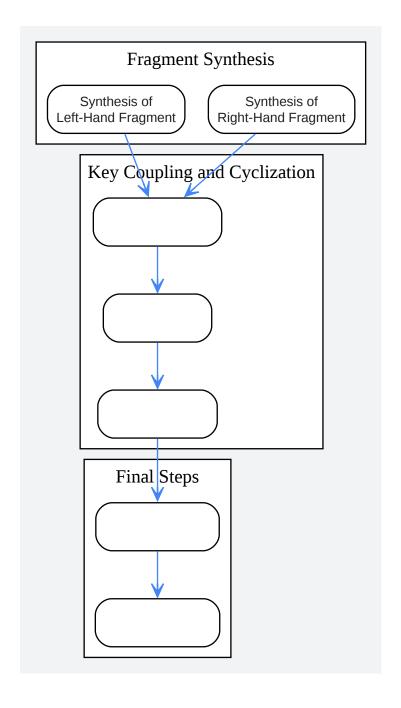
The total synthesis of **Ecteinascidin 743** involves several key chemical transformations. Among the most critical are:

- Pictet-Spengler Reaction: This reaction is frequently employed for the construction of the tetrahydroisoquinoline skeletons of subunits A, B, and C.[4][5][6] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. The regioselectivity of this reaction is a crucial aspect of the synthetic design.[6]
- Heck Reaction: The intramolecular Heck reaction has been utilized in some synthetic routes
 to form key carbon-carbon bonds and construct the intricate ring systems within the
 molecule.[5][7][8] This palladium-catalyzed reaction provides a powerful tool for ring closure.
- Ugi Four-Component Condensation (4CC): Fukuyama's synthesis notably features an Ugi 4CC reaction.[7][9] This one-pot reaction allows for the rapid assembly of a complex peptidelike intermediate from an aldehyde, an amine, a carboxylic acid, and an isocyanide, significantly increasing the efficiency of the synthesis.

Fukuyama's Total Synthesis: A Representative Workflow

The total synthesis developed by Fukuyama and his team is a landmark achievement that showcases a convergent and efficient approach. A simplified, conceptual workflow of this synthesis is outlined below.





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Figure 2: Conceptual Workflow of Fukuyama's Total Synthesis of Ecteinascidin 743.

Experimental Protocols and Quantitative Data

While detailed, step-by-step protocols are extensive and best consulted in the primary literature, this section provides a summary of key reaction conditions and yields for representative steps in the synthesis of **Ecteinascidin 743**, based on available information.



Table 1: Selected Key Reactions and Quantitative Data in the Synthesis of Ecteinascidin 743

Reaction Step	Key Reagents and Conditions	Product	Yield (%)	Reference
Pictet-Spengler Cyclization	β-arylethylamine, ethyl glyoxylate, LiCl, toluene, 1,1,1,3,3,3-hexafluoro-2-propanol, room temperature	Tetrahydroisoqui noline intermediate	High	[4]
Ugi 4CC Reaction	Chiral starting materials, p- methoxyphenyl isocyanide, acetaldehyde	Dipeptide intermediate	Not specified	[9]
Intramolecular Heck Reaction	Palladium catalyst, base, high temperature	Cyclized intermediate	Not specified	[7]
Final Hemiaminal Formation	Aminonitrile precursor, AgNO ₃ , MeCN/H ₂ O	Ecteinascidin 743	93%	[5]

It is important to note that the overall yield for the total synthesis of such a complex molecule is typically low. For example, one convergent synthesis reported a 3% overall yield over 23 steps from a key intermediate.[10][11]

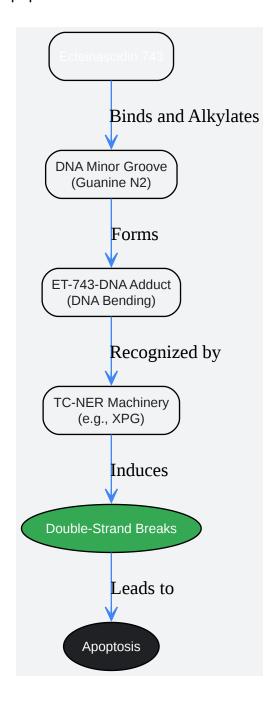
Mechanism of Action: Interaction with DNA

The potent antitumor activity of **Ecteinascidin 743** stems from its unique interaction with DNA. The drug binds to the minor groove of the DNA double helix, where it covalently alkylates the



N2 position of guanine bases.[1] This binding event induces a bend in the DNA helix towards the major groove, a distortion that is not typical of other minor groove binders.

This DNA adduct formation has profound consequences for cellular processes, primarily by interfering with DNA repair pathways. Specifically, **Ecteinascidin 743**'s cytotoxicity is dependent on the transcription-coupled nucleotide excision repair (TC-NER) system.[12] The presence of the ET-743-DNA adduct is recognized by the TC-NER machinery, but instead of repairing the damage, the interaction leads to the formation of lethal DNA double-strand breaks, ultimately triggering apoptosis.





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- To cite this document: BenchChem. [Ecteinascidin 743: A Deep Dive into its Chemical Architecture and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785122#ecteinascidin-743-chemical-structure-and-synthesis]

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